![molecular formula C11H12ClF2NO2 B8126331 Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8126331.png)
Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a 2,2-difluorobenzo[1,3]dioxole moiety, which is further linked to an amine group, forming a hydrochloride salt. The presence of the difluorobenzo[1,3]dioxole ring imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2,2-difluorobenzo[1,3]dioxole ring: This step involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to introduce the difluoro groups.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the amine group: The amine group is incorporated through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the intermediate compound.
Formation of the hydrochloride salt: The final step involves the reaction of the amine compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of base, acyl chlorides for acylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with altered electronic properties.
Substitution: Substituted amine derivatives with various functional groups.
科学研究应用
Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The difluorobenzo[1,3]dioxole moiety plays a crucial role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride can be compared with other similar compounds, such as:
2,2-Difluorobenzo[1,3]dioxole derivatives: These compounds share the difluorobenzo[1,3]dioxole core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Cyclopropylamine derivatives: Compounds with a cyclopropylamine moiety exhibit similar reactivity but may differ in their overall stability and application potential.
The uniqueness of this compound lies in its combination of the cyclopropyl and difluorobenzo[1,3]dioxole groups, which imparts distinct chemical and biological properties not observed in other related compounds.
属性
IUPAC Name |
N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2.ClH/c12-11(13)15-9-3-1-2-7(10(9)16-11)6-14-8-4-5-8;/h1-3,8,14H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOHXQILBYOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C3C(=CC=C2)OC(O3)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
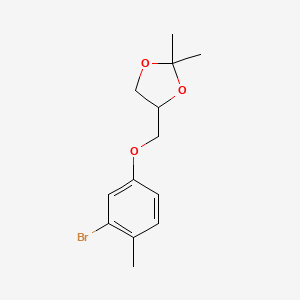
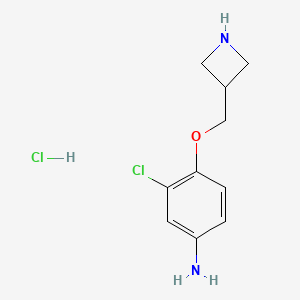

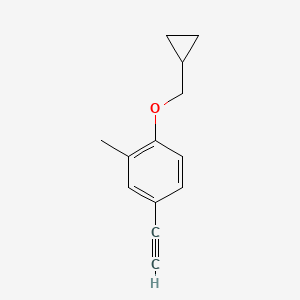
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid tert-butyl ester](/img/structure/B8126281.png)
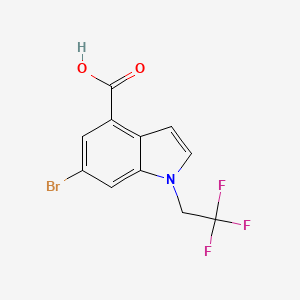
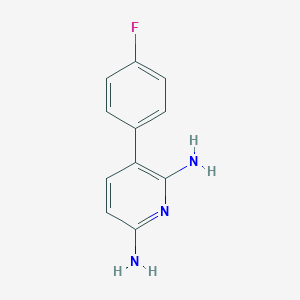
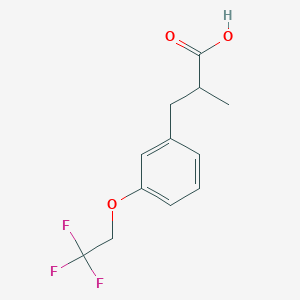
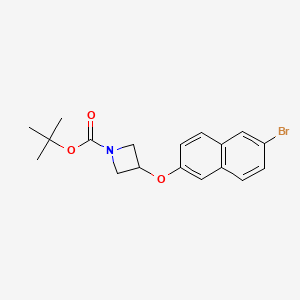
![3-Fluoro-N-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-benzamide](/img/structure/B8126308.png)
![N,N-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8126313.png)
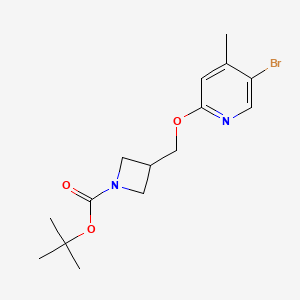
![[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126334.png)
![2-(5-Cyclopentyloxy-2-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B8126338.png)
